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Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo pharmacokinetic (PK) profile

of JNJ-40355003, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The

information compiled herein is intended to guide researchers in designing and interpreting

preclinical studies involving this compound.

Introduction
JNJ-40355003 is an aryl piperazinyl urea that acts as a covalent inhibitor of FAAH. By blocking

FAAH, JNJ-40355003 prevents the degradation of endogenous fatty acid amides, such as

anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA), leading to

their increased levels in plasma and brain. This mechanism of action makes JNJ-40355003 a

valuable tool for investigating the role of the endocannabinoid system in various physiological

and pathological processes. This document summarizes the available in vivo pharmacokinetic

data for JNJ-40355003 and provides detailed protocols for its investigation.

Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic parameters of JNJ-40355003 have been characterized in several

preclinical species. The following tables summarize the key PK parameters following oral

administration.

Table 1: Pharmacokinetic Parameters of JNJ-40355003 in Rats
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Parameter Value

Dose Not specified

T1/2 (half-life) 1.4 ± 0.41 hours

Further quantitative data such as Cmax, Tmax, and AUC for rats, as well as data for other

species like dogs and primates, are not publicly available in the reviewed literature. The

primary source, Keith et al. (2012), indicates that the compound elevates plasma levels of fatty

acid amides in these species, suggesting systemic exposure is achieved.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo studies with JNJ-
40355003. The following protocols are based on standard practices for in vivo assessment of

FAAH inhibitors.

Protocol 1: Oral Administration of JNJ-40355003 in
Rodents
This protocol describes the preparation and oral gavage administration of JNJ-40355003 to

rats.

Materials:

JNJ-40355003 powder

Vehicle solution (e.g., 5% DMSO, 5% Tween 80, and saline)

Male Sprague-Dawley rats (or other appropriate rodent model)

Oral gavage needles

Appropriate animal handling and restraint equipment

Procedure:

Dose Preparation:
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Calculate the required amount of JNJ-40355003 based on the desired dose (e.g., in

mg/kg) and the body weight of the animals.

Prepare the vehicle solution. A common vehicle for similar compounds consists of 5%

Dimethyl Sulfoxide (DMSO), 5% Tween 80, and 90% saline.

Suspend or dissolve the JNJ-40355003 powder in the vehicle at the desired

concentration. Ensure thorough mixing to achieve a homogenous suspension or solution.

Animal Handling and Dosing:

Acclimatize animals to the experimental conditions for at least one week prior to the study.

Weigh each animal immediately before dosing to ensure accurate dose calculation.

Administer the prepared JNJ-40355003 formulation orally via gavage. The volume

administered should be based on the animal's body weight (e.g., 5-10 mL/kg).

A control group receiving the vehicle only should be included in the study design.

Post-Dose Observation:

Monitor animals for any signs of toxicity or adverse effects at regular intervals post-

administration.

Protocol 2: Pharmacokinetic Blood Sampling in Rodents
This protocol outlines the procedure for collecting blood samples for the analysis of JNJ-
40355003 plasma concentrations.

Materials:

Anesthetizing agent (e.g., isoflurane)

Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)

Syringes and needles or cannulation equipment

Centrifuge
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Freezer (-80°C)

Procedure:

Sample Collection Schedule:

Collect blood samples at predetermined time points post-dose to capture the absorption,

distribution, and elimination phases of the drug. A typical schedule might include: pre-dose

(0 h), 0.25, 0.5, 1, 2, 4, 8

To cite this document: BenchChem. [In Vivo Pharmacokinetic Profile of JNJ-40355003:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608217#pharmacokinetic-profile-of-jnj-40355003-in-
vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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